molecular formula C14H16N2O4 B1463106 3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid CAS No. 1214818-05-9

3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid

Cat. No. B1463106
M. Wt: 276.29 g/mol
InChI Key: HUYGOICTAVMQIF-UHFFFAOYSA-N
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Description

“3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid” is a chemical compound with the CAS Number: 1214818-05-9 . It has a molecular weight of 276.29 and its IUPAC name is 3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O4/c17-12(18)7-6-11-13(19)16(14(20)15-11)9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,20)(H,17,18) . This code provides a specific description of the molecule’s structure. The compound has been used as an inhibitor in the study of the crystal structure of Imidazolonepropionase .

Scientific Research Applications

  • Anticonvulsant and Antinociceptive Activity

    • Field : Medicinal Chemistry
    • Application : A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents .
    • Method : The compounds were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
    • Results : The most active substance showed more beneficial ED50 and protective index values than the reference drug—valproic acid . The most probable molecular mechanism of action for the most active compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
  • Various Pharmacological Activities

    • Field : Medicinal Chemistry
    • Application : The 1,2,4-benzothiadiazine-1,1-dioxide ring has been studied for various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
    • Method : Various functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
    • Results : The review aims to collect literature work stated by scholars on 1,2,4-benzothiadiazine-1,1-dioxide for their different therapeutic activities .
  • Synthesis and Therapeutic Potential of Imidazole Containing Compounds

    • Field : Medicinal Chemistry
    • Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Method : Various functional groups attached to the ring are responsible for the activity of 1, 3-diazole .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines

    • Field : Medicinal Chemistry
    • Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines were synthesized .
    • Method : The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .
    • Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
  • Synthesis and Antioxidant and Antimicrobial Activities of N-[(5 …

    • Field : Medicinal Chemistry
    • Application : The study discusses the synthesis and antioxidant and antimicrobial activities of N-[(5 …] .
    • Method : The method involves the reduction of the active Fe 2+ depending on the condition, particularly pH .
    • Results : The results show that it can be oxidized back through Fenton-type reaction with the production of hydroxyl radical or the Haber-Weiss reaction with superoxide anions .
  • Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl …

    • Field : Medicinal Chemistry
    • Application : The study discusses the synthesis and properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl …) .
    • Method : The method and experimental procedures are detailed in the study .
    • Results : The results of the study are detailed in the study .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-12(18)7-6-11-13(19)16(14(20)15-11)9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYGOICTAVMQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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